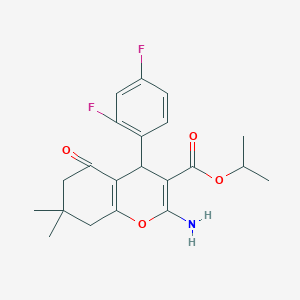![molecular formula C19H16N4OS2 B460141 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 445383-06-2](/img/structure/B460141.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
One significant application of compounds related to 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is in the realm of antitumor research. These compounds, due to their structural complexity, have been evaluated for their potential in inhibiting the proliferation of various cancer cell lines. For instance, a study focused on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar compound, highlighting their inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010). Similarly, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related precursors exhibited promising inhibitory effects on different cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Albratty et al., 2017).
Antimicrobial Applications
Another crucial application of these compounds is in the development of antimicrobial agents. For example, a study explored the design and synthesis of novel antimicrobial dyes and their precursors based on related compounds, which showed significant antimicrobial activity against most tested organisms (Shams et al., 2011). This highlights the versatility of these compounds in addressing various microbial threats.
Synthesis of Novel Heterocycles
These compounds also play a crucial role in the synthesis of novel heterocycles. Their unique structure allows for the creation of diverse heterocyclic compounds, which can have various applications in pharmacology and material science. For example, the synthesis of new methods for 3‐Amino‐6,7‐Dihydro‐5H‐Cyclopenta[c]Pyridine‐4‐Carbonitriles and Cyclopenta[d]Pyrazolo[3,4‐b]Pyridines via a Smiles‐type rearrangement demonstrates the chemical versatility and potential for creating novel compounds with specific properties (Sirakanyan et al., 2017).
Insecticidal Properties
Insecticidal properties of related compounds have also been investigated. This is crucial in the context of agricultural sciences, where developing new, effective insecticides can have significant impacts on crop protection and yield. An example of this application is evident in the study of the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm (Fadda et al., 2017).
Eigenschaften
CAS-Nummer |
445383-06-2 |
|---|---|
Produktname |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
Molekularformel |
C19H16N4OS2 |
Molekulargewicht |
380.5g/mol |
IUPAC-Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS2/c20-8-12-7-11-3-1-5-15(11)22-18(12)25-10-17(24)23-19-14(9-21)13-4-2-6-16(13)26-19/h7H,1-6,10H2,(H,23,24) |
InChI-Schlüssel |
ZUNCVCXRYKEVJB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N |
Kanonische SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(3,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460059.png)

![Ethyl [6-amino-5-cyano-4-(3,4-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460063.png)
methanone](/img/structure/B460064.png)
![Ethyl {6-amino-5-cyano-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B460065.png)
![Ethyl [6-amino-4-(4-tert-butylphenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460067.png)
![Ethyl (6-amino-5-cyano-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B460068.png)
![Ethyl [6-amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460069.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B460070.png)
![2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B460072.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B460077.png)
![2-[(3-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460078.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B460079.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B460080.png)